molecular formula C11H18N2 B12445175 Adamantane-2-carboximidamide

Adamantane-2-carboximidamide

Cat. No.: B12445175
M. Wt: 178.27 g/mol
InChI Key: MOPHQIPSBDHPOC-UHFFFAOYSA-N
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Description

Adamantane-2-carboximidamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane itself is the smallest unit of diamondoid compounds, which are hydrocarbons with a diamond-like structure. The incorporation of adamantane moieties into various compounds often enhances their stability, lipophilicity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carboximidamide typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane-2-carboxylic acid with an appropriate amine under Schotten-Baumann conditions, followed by reduction to the corresponding amine . Another approach involves the direct radical functionalization of adamantane to introduce the carboximidamide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Adamantane-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Adamantane-2-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of adamantane-2-carboximidamide involves its interaction with specific molecular targets. For example, adamantane derivatives are known to inhibit viral replication by blocking viral ion channels and interfering with viral entry into host cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Adamantane-2-carboximidamide stands out due to its unique functional group, which allows for diverse chemical modifications and applications. Its stability and lipophilicity make it a valuable compound in drug development and material science .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

adamantane-2-carboximidamide

InChI

InChI=1S/C11H18N2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H3,12,13)

InChI Key

MOPHQIPSBDHPOC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=N)N

Origin of Product

United States

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